beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is a synthetic compound derived from beta-alanine, an amino acid. This compound is characterized by the presence of a phenyl group and a dimethylhexyl ester, making it a unique derivative of beta-alanine. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-5,5-dimethylhexanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- involves its interaction with various molecular targets and pathways. It is believed to act as a precursor to bioactive compounds that modulate cellular functions. The ester group allows for easier transport across cell membranes, where it can be hydrolyzed to release beta-alanine and other active metabolites .
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: The parent compound, which lacks the ester and phenyl groups.
Beta-Alanine Methyl Ester: A simpler ester derivative of beta-alanine.
N-Phenyl-beta-Alanine: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and potential bioactivity compared to other beta-alanine derivatives .
Properties
CAS No. |
87253-00-7 |
---|---|
Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
5,5-dimethylhexyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)11-7-8-12-20-16(19)13-15(18)14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,18H2,1-3H3;1H |
InChI Key |
UVSRNRGXQOJPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.